Cas no 832-72-4 (Pentafluorophenylacetyl Chloride)

Pentafluorophenylacetyl chloride (C₈H₂F₅ClO) is a highly reactive acyl chloride derivative featuring a pentafluorophenyl group. Its key advantages include enhanced electrophilicity due to the electron-withdrawing effects of the fluorine substituents, making it a valuable reagent for introducing the pentafluorophenylacetyl moiety in organic synthesis. This compound is particularly useful in peptide coupling, acylation reactions, and the preparation of fluorinated intermediates for pharmaceuticals and agrochemicals. Its stability under anhydrous conditions and compatibility with a range of solvents further contribute to its utility in specialized synthetic applications. Proper handling under inert conditions is recommended due to its moisture sensitivity.
Pentafluorophenylacetyl Chloride structure
832-72-4 structure
Product Name:Pentafluorophenylacetyl Chloride
CAS No:832-72-4
MF:C8H2ClF5O
MW:244.545898914337
CID:727197
PubChem ID:70027
Update Time:2025-07-22

Pentafluorophenylacetyl Chloride Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetyl chloride,2,3,4,5,6-pentafluoro-
    • (2,3,4,5,6-pentafluorophenyl)acetyl chloride
    • 2-(2,3,4,5,6-pentafluorophenyl)acetyl chloride
    • PENTAFLUOROPHENYLACETYL CHLORIDE
    • NSC-96896
    • 832-72-4
    • Ethanone, 1-chloro-2-(pentafluorophenyl)-
    • SCHEMBL6525902
    • DTXSID90232217
    • pentafluorophenacetyl chloride
    • 2,3,4,5,6-Pentafluorobenzeneacetyl chloride
    • EINECS 212-624-2
    • UNII-LZU46L2CJ6
    • MFCD00045226
    • UUHZXQCRVUYLII-UHFFFAOYSA-N
    • pentafluorophenyl-acetyl chloride
    • Benzeneacetyl chloride, 2,3,4,5,6-pentafluoro-
    • LZU46L2CJ6
    • NSC 96896
    • NSC96896
    • (2,3,4,5,6-Pentafluorophenyl)acetyl chloride #
    • NS00042037
    • Pentafluorophenylacetyl Chloride
    • MDL: MFCD00045226
    • Inchi: 1S/C8H2ClF5O/c9-3(15)1-2-4(10)6(12)8(14)7(13)5(2)11/h1H2
    • InChI Key: UUHZXQCRVUYLII-UHFFFAOYSA-N
    • SMILES: ClC(CC1C(=C(C(=C(C=1F)F)F)F)F)=O

Computed Properties

  • Exact Mass: 243.971
  • Monoisotopic Mass: 243.971
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1A^2
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.61
  • Boiling Point: 202.4°C at 760 mmHg
  • Flash Point: 76.2°C
  • Refractive Index: 1.448

Pentafluorophenylacetyl Chloride Pricemore >>

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Additional information on Pentafluorophenylacetyl Chloride

Recent Advances in the Application of Pentafluorophenylacetyl Chloride (CAS: 832-72-4) in Chemical Biology and Pharmaceutical Research

Pentafluorophenylacetyl chloride (CAS: 832-72-4) has emerged as a versatile reagent in chemical biology and pharmaceutical research due to its unique reactivity and stability. Recent studies have highlighted its applications in peptide synthesis, protein labeling, and the development of novel therapeutic agents. This research brief aims to provide an overview of the latest advancements in the use of this compound, focusing on its role in facilitating efficient chemical transformations and its potential in drug discovery.

One of the key areas where Pentafluorophenylacetyl chloride has shown significant promise is in the field of peptide synthesis. Researchers have utilized its high reactivity with amines to achieve efficient acylation reactions, enabling the rapid construction of complex peptide structures. A recent study published in the Journal of Medicinal Chemistry demonstrated the use of this reagent in the synthesis of peptide-based inhibitors targeting protease enzymes, showcasing its utility in the development of potential antiviral therapies.

In addition to peptide synthesis, Pentafluorophenylacetyl chloride has been employed in protein labeling strategies. Its ability to selectively react with lysine residues under mild conditions makes it an attractive tool for bioconjugation. A 2023 study in Bioconjugate Chemistry reported the successful labeling of monoclonal antibodies using this reagent, resulting in stable conjugates with retained biological activity. This approach holds promise for the development of targeted therapeutics and diagnostic agents.

The compound's unique electronic properties, conferred by the pentafluorophenyl group, have also been exploited in medicinal chemistry. Recent computational studies have investigated its role as a leaving group in prodrug design, where it facilitates controlled drug release. Furthermore, its incorporation into small molecule scaffolds has been shown to enhance metabolic stability and improve pharmacokinetic properties, as evidenced by several preclinical studies published in the past year.

Looking forward, the applications of Pentafluorophenylacetyl chloride appear poised for expansion. Emerging research suggests potential uses in materials science, particularly in the development of functionalized polymers and surfaces. However, challenges remain in optimizing reaction conditions and scaling up processes for industrial applications. Continued investigation into its reactivity patterns and safety profile will be crucial for unlocking its full potential in chemical biology and pharmaceutical research.

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